molecular formula C23H28ClN3O4S B2660689 N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,6-dimethylphenyl)ethanediamide CAS No. 898460-65-6

N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,6-dimethylphenyl)ethanediamide

Cat. No.: B2660689
CAS No.: 898460-65-6
M. Wt: 478
InChI Key: LGTFAWJTTOORSA-UHFFFAOYSA-N
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Description

N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,6-dimethylphenyl)ethanediamide is a structurally complex molecule featuring a piperidine ring substituted with a 4-chlorobenzenesulfonyl group, an ethyl linker, and an ethanediamide core connected to a 2,6-dimethylphenyl moiety. Its dual amide groups and sulfonyl substituent suggest unique physicochemical properties, such as enhanced stability or solubility compared to simpler analogs.

Properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2,6-dimethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O4S/c1-16-6-5-7-17(2)21(16)26-23(29)22(28)25-14-13-19-8-3-4-15-27(19)32(30,31)20-11-9-18(24)10-12-20/h5-7,9-12,19H,3-4,8,13-15H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTFAWJTTOORSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2,6-dimethylphenyl)ethanediamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The sulfonyl group is introduced via sulfonylation reactions using reagents such as sulfonyl chlorides. The final step involves the coupling of the piperidine derivative with the ethanediamide moiety under suitable reaction conditions, often involving the use of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. Purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2,6-dimethylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2,6-dimethylphenyl)ethanediamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2,6-dimethylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The piperidine ring may also play a role in modulating the compound’s biological effects by interacting with receptors or ion channels.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog 1: N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide (LIA)

  • Structure : LIA shares a piperidine ring and aromatic substituents (2,6-dichlorophenyl) with the target compound but lacks the sulfonyl group and ethanediamide core. Instead, it has a single acetamide linkage.
  • Pharmacology : LIA is a lidocaine analog with demonstrated local anesthetic activity, showing prolonged duration and reduced toxicity compared to lidocaine in rodent models . Its piperidine and dichlorophenyl groups enhance lipid solubility, improving membrane penetration.

Structural Analog 2: 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide

  • Structure : This compound features a pyrimidine-thioether and methylpyridinyl group connected via an acetamide linker. Unlike the target compound, it lacks a piperidine or sulfonyl moiety.
  • Synthesis : Prepared via nucleophilic substitution, highlighting the versatility of acetamide intermediates in medicinal chemistry .
  • Applications : Serves as a precursor for bioactive molecules, emphasizing the role of acetamide derivatives in drug development .

Pharmacological and Toxicological Comparisons

Feature Target Compound LIA Pyrimidinyl Acetamide
Core Structure Ethanediamide + sulfonyl-piperidine Acetamide + piperidine Acetamide + pyrimidine-thioether
Aromatic Group 2,6-Dimethylphenyl 2,6-Dichlorophenyl 4-Methylpyridinyl
Pharmacological Role Hypothesized local anesthetic/enzyme inhibitor Confirmed local anesthetic Intermediate for bioactive molecules
Toxicity (LD₅₀) Data unavailable 45 mg/kg (mice, intraperitoneal) Not reported

Biological Activity

N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,6-dimethylphenyl)ethanediamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a piperidine ring and various functional groups, allows for interactions with biological targets, making it a candidate for drug development.

Chemical Structure

The compound can be represented as follows:

\text{N 2 1 4 chlorobenzenesulfonyl piperidin 2 yl ethyl}-N'-(2,6-dimethylphenyl)ethanediamide}

IUPAC Name: N'-benzyl-N-{2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl}oxamide

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The piperidine moiety facilitates binding to target sites, while the chlorobenzenesulfonyl group enhances stability and reactivity. This interaction can modulate various biological pathways, leading to pharmacological effects.

Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit antibacterial properties. A study evaluating N-substituted acetamide derivatives demonstrated moderate inhibition against Gram-negative bacterial strains, suggesting potential applications in treating bacterial infections .

Pharmacological Potential

The compound's structural features suggest it may act as a pharmacophore in drug design. Its ability to form hydrogen bonds and interact with biological macromolecules positions it as a candidate for developing new therapeutic agents targeting specific pathways.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multiple steps:

  • Formation of Piperidine Intermediate : Synthesis begins with the preparation of the piperidine ring.
  • Sulfonylation : The intermediate is reacted with 4-chlorobenzenesulfonyl chloride.
  • Amidation : The final step involves reacting the sulfonylated piperidine with 2,6-dimethylphenyl ethanediamide.

Reaction Types

The compound can undergo various chemical reactions:

  • Oxidation : Can introduce additional functional groups.
  • Reduction : May convert sulfonyl groups to sulfides.
  • Substitution : The sulfonyl group can participate in nucleophilic substitution reactions.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-fluorophenyl)ethanediamideSimilar structure with fluorine substitutionPotential antibacterial activity
N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,5-dimethylphenyl)ethanediamideSimilar structure with different phenyl substitutionInvestigated for pharmacological properties

Case Studies

In a study focused on synthesizing derivatives of azinane bearing 1,3,4-oxadiazole nuclei, compounds similar to this compound were evaluated for their antibacterial properties. The results indicated that these derivatives exhibited moderate activity against Gram-negative strains, supporting the potential utility of such compounds in medicinal applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,6-dimethylphenyl)ethanediamide, and how can purity be ensured?

  • Methodological Answer: The compound’s synthesis likely involves multi-step reactions, including sulfonylation of piperidine derivatives, alkylation, and amide bond formation. Key steps include:

  • Protection/deprotection strategies for reactive groups (e.g., amine protection during sulfonylation) .
  • Chromatographic purification (e.g., HPLC with a sodium acetate/sodium 1-octanesulfonate buffer system at pH 4.6 for resolving polar intermediates) .
  • Spectroscopic validation (NMR, FT-IR) to confirm structural integrity and rule out side products like unreacted sulfonyl chlorides .

Q. How can the solubility and stability of this compound be characterized for in vitro assays?

  • Methodological Answer:

  • Solubility profiling : Use solvent systems like DMSO-water gradients or methylene chloride/benzene mixtures (common for hydrophobic amides) .
  • Stability studies : Monitor degradation under varying pH and temperature via LC-MS. For example, track hydrolysis of the ethanediamide backbone under acidic/basic conditions .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer:

  • Receptor binding assays : Screen against targets like serotonin or dopamine receptors due to structural similarity to piperidine-containing ligands .
  • Enzyme inhibition studies : Test for interactions with cytochrome P450 isoforms (CYP3A4, CYP2D6) to assess metabolic stability .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and regioselectivity in complex reactions?

  • Methodological Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states, e.g., during sulfonylation or amide bond formation .
  • Reaction path search algorithms : Tools like GRRM or AFIR can identify low-energy pathways for optimizing yield and minimizing byproducts .

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

  • Methodological Answer:

  • Meta-analysis of dose-response curves : Normalize data using Hill coefficients to account for assay-specific variability (e.g., differences in cell line sensitivity) .
  • Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) if conflicting results arise from fluorescence-based assays .

Q. How can the compound’s pharmacokinetic properties be improved through structural modifications?

  • Methodological Answer:

  • Bioisosteric replacement : Substitute the 4-chlorobenzenesulfonyl group with trifluoromethyl or methylsulfone groups to enhance metabolic stability .
  • Prodrug design : Introduce ester or carbamate moieties to the ethanediamide nitrogen to improve oral bioavailability .

Q. What experimental designs optimize reaction conditions for large-scale synthesis without industrial infrastructure?

  • Methodological Answer:

  • Design of Experiments (DoE) : Apply fractional factorial designs to screen variables (temperature, catalyst loading) with minimal trials .
  • Flow chemistry : Implement microreactors for exothermic steps (e.g., sulfonylation) to enhance safety and scalability .

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